Stichloroside B1

Natural Products Chemistry Structure Elucidation Marine Saponins

Stichloroside B1 is a specific, structurally-elucidated lanostane-type triterpene oligoglycoside from Stichopus chloronotus. Unlike generic sea cucumber extracts or class analogs, its distinct stichlorogenol aglycone and unique oligosaccharide chain are critical for reproducible SAR studies, antifungal mechanism exploration, and accurate analytical method development (HPLC/LC-MS). Procure this exact compound to ensure experimental validity in chemotaxonomic marker identification and molecular probe research.

Molecular Formula C68H110O33
Molecular Weight 1455.6 g/mol
CAS No. 78244-74-3
Cat. No. B1682482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStichloroside B1
CAS78244-74-3
SynonymsStichloroside B1; 
Molecular FormulaC68H110O33
Molecular Weight1455.6 g/mol
Structural Identifiers
SMILESCC(C)CC(CC1(C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC)O)O)O)OC9C(C(C(C(O9)CO)OC2C(C(C(CO2)O)OC2C(C(C(C(O2)CO)O)OC)O)O)O)O)C)C(=O)O1)C)C)OC(=O)C
InChIInChI=1S/C68H110O33/c1-27(2)19-29(90-28(3)73)20-67(8)39-14-17-66(7)31-11-12-38-64(4,5)40(15-16-65(38,6)30(31)13-18-68(39,66)63(85)101-67)96-62-56(44(78)37(26-89-62)95-59-50(84)55(43(77)35(23-71)91-59)99-61-49(83)54(87-10)42(76)34(22-70)93-61)100-58-46(80)45(79)52(36(24-72)94-58)98-57-47(81)51(32(74)25-88-57)97-60-48(82)53(86-9)41(75)33(21-69)92-60/h11,27,29-30,32-62,69-72,74-84H,12-26H2,1-10H3
InChIKeyUNPQYALZMSWCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Stichloroside B1 (CAS 78244-74-3): A Structurally Defined Triterpene Saponin for Antifungal Research


Stichloroside B1 is a specific, structurally elucidated triterpene saponin belonging to the lanostane-type oligoglycoside class [1]. It is one of six closely related compounds (stichlorosides A1, A2, B1, B2, C1, C2) isolated from the sea cucumber *Stichopus chloronotus* [1]. Its core structure is defined by a stichlorogenol aglycone and a distinct oligosaccharide chain [1][2]. This precise molecular architecture differentiates it from other marine or plant-derived saponins and necessitates its use in studies requiring exact compound identity.

Procurement Rationale: Why Substituting Stichloroside B1 with Another Saponin Is Not Scientifically Sound


The antifungal activity of sea cucumber saponins is highly structure-dependent, with variations in the aglycone and oligosaccharide chain leading to different biological profiles [1]. Stichloroside B1 is part of a defined series (A1, B1, C1 with stichlorogenol; A2, B2, C2 with dehydrostichlorogenol) [1]. Substituting it with a generic 'stichloroside' or another sea cucumber extract introduces uncontrolled variables, as the specific glycosylation pattern of B1 is unique [1][2]. For reproducible research, the exact compound, not a class analog, is required. The evidence below, while limited in modern quantitative comparison, establishes the defined structural and activity baseline necessary for informed procurement.

Quantitative Differentiation: Structural and Biological Evidence for Stichloroside B1


Structural Differentiation: Aglycone Identity (Stichlorogenol)

Stichloroside B1 is unambiguously characterized as a lanostane-type triterpene-oligoglycoside featuring stichlorogenol (3) as its aglycone [1]. This is in contrast to the related 'A2' and 'B2' stichlorosides, which possess the dehydrostichlorogenol (4) aglycone [1]. The presence or absence of the C7-C8 double bond in the lanostane skeleton defines these two distinct sub-classes.

Natural Products Chemistry Structure Elucidation Marine Saponins

Biological Activity: Documented Antifungal Spectrum

The stichlorosides, including B1, were identified as antifungal lanostane-type triterpene-oligoglycosides. The foundational study reported antifungal activities against tested fungi, while noting a lack of antibacterial effects on the bacterium *Staphylococcus aureus* [1]. While this indicates selective antifungal potential, specific MIC values against fungal strains are not provided in the primary literature or subsequent accessible databases [1].

Antifungal Research Marine Pharmacology Bioactivity Screening

Structural Relationship to Desacetylstichloroside B1

Desacetylstichloroside B1, a native compound from the sea cucumber *Stichopus variegates* Semper, is reported as the non-acetylated derivative of Stichloroside B1 [1]. This compound, which lacks a sulfate group in its sugar chain, has shown potent antifungal activities in vitro biotests [1]. This relationship highlights Stichloroside B1 as the acetylated parent structure and provides a basis for structure-activity relationship (SAR) studies comparing the acetylated and non-acetylated forms.

Natural Products Chemistry Structure-Activity Relationship Marine Glycosides

Primary Research Applications for Stichloroside B1 Based on Available Evidence


Analytical Chemistry and Method Development

Use Stichloroside B1 as a purified reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) aimed at identifying and quantifying specific saponin profiles in extracts from *Stichopus chloronotus* and related sea cucumber species. Its defined structure is essential for accurate chromatographic peak assignment [1].

Structure-Activity Relationship (SAR) Studies

Employ Stichloroside B1 in comparative SAR studies with its close analogs (A1, A2, B2, C1, C2) and its desacetyl derivative to deconvolute the structural determinants of antifungal activity. As a specific member of a defined compound series, it serves as a crucial point of reference for understanding the impact of aglycone variation and acetylation [1][2].

Chemical Ecology and Chemotaxonomy

Utilize Stichloroside B1 as a chemotaxonomic marker to differentiate *Stichopus chloronotus* from other sea cucumber species. Its unique structural features, when compared to saponins like holothurins found in other genera, can aid in species authentication and the study of marine chemical ecology [1].

In Vitro Antifungal Research Tool

Use Stichloroside B1 as a defined molecular probe in in vitro antifungal assays to explore its specific mechanism of action. While quantitative MIC data against a modern panel of fungi is lacking, it serves as a well-characterized starting point for investigating a marine-derived antifungal scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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